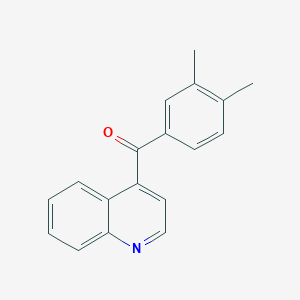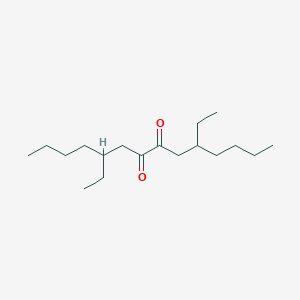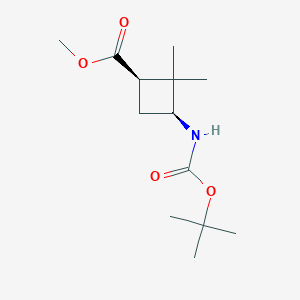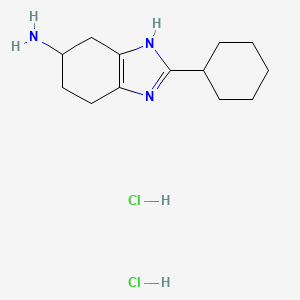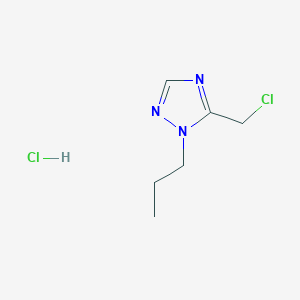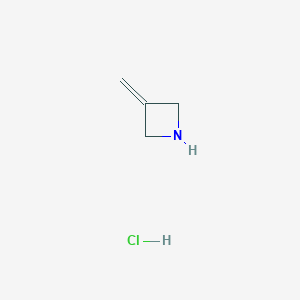![molecular formula C11H6Cl2N4 B1459617 3-(4,5-Dicloropirimidin-2-il)pirazolo[1,5-a]piridina CAS No. 1331768-91-2](/img/structure/B1459617.png)
3-(4,5-Dicloropirimidin-2-il)pirazolo[1,5-a]piridina
Descripción general
Descripción
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine, or DCPP, is a heterocyclic compound used in a variety of scientific research applications. DCPP has been used to study enzyme inhibition, cell signaling pathways, and other biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
3-(4,5-Dicloropirimidin-2-il)pirazolo[1,5-a]piridina: se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad . Este compuesto garantiza resultados precisos en la investigación farmacológica, particularmente en el desarrollo de nuevos fármacos donde la precisión de la medición y la coherencia son cruciales.
Andamiaje Antitumoral
Este compuesto sirve como un andamiaje antitumoral en la química medicinal . Sus derivados son parte de una gran familia de compuestos N-heterocíclicos que han mostrado un potencial significativo en el tratamiento del cáncer debido a su capacidad para inhibir el crecimiento tumoral.
Actividad Inhibitoria Enzimática
El compuesto exhibe actividad inhibitoria enzimática, que es valiosa en el diseño de fármacos . Al inhibir enzimas específicas, puede interferir con las vías metabólicas esenciales para la supervivencia de las células cancerosas, ofreciendo un enfoque específico para la terapia contra el cáncer.
Síntesis Orgánica
En la síntesis orgánica, This compound es un andamiaje versátil que permite diversas modificaciones estructurales . Esta adaptabilidad es beneficiosa para crear una amplia gama de moléculas sintéticas con posibles aplicaciones en diferentes campos de la química.
Ciencia de Materiales
El compuesto ha atraído la atención en la ciencia de materiales debido a sus significativas propiedades fotofísicas . Estas propiedades se pueden aprovechar en el desarrollo de nuevos materiales con características ópticas específicas, como diodos emisores de luz (LED) o sensores.
Desarrollo de Fluoróforos
Como base para fluoróforos, este compuesto contribuye al estudio de los efectos solvatofluorocrómicos . Los fluoróforos derivados de él se pueden utilizar en bioimagen y diagnóstica, proporcionando un medio no invasivo para rastrear procesos biológicos.
Inhibición de CDK2 para el Tratamiento del Cáncer
Se ha identificado como un posible inhibidor de CDK2, una cinasa dependiente de ciclina involucrada en la regulación del ciclo celular . La inhibición de CDK2 es una estrategia prometedora para dirigirse selectivamente a las células tumorales, lo que lo convierte en un compuesto valioso en la investigación del cáncer.
Síntesis de Compuestos basados en Pirazolo[1,5-a]pirimidinas
La principal ruta de síntesis de las pirazolo[1,5-a]pirimidinas permite modificaciones estructurales en varias posiciones, lo que lleva a la creación de diversos compuestos con posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 .
Biochemical Pathways
By inhibiting CDK2, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .
Análisis Bioquímico
Biochemical Properties
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and proliferation . These effects result in decreased cell viability and increased sensitivity to chemotherapeutic agents .
Molecular Mechanism
At the molecular level, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through multiple mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle and leads to cell cycle arrest . Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis . The binding interactions with CDK2 involve hydrogen bonds with key amino acid residues, such as Leu83, which are essential for the compound’s inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2 and continues to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .
Metabolic Pathways
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . The compound’s metabolism can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy . Additionally, the compound can modulate metabolic flux and alter the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and gene expression . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .
Propiedades
IUPAC Name |
3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNISPCHNKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
